molecular formula C8H8F3NOS B3040222 2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol CAS No. 173729-52-7

2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol

Cat. No.: B3040222
CAS No.: 173729-52-7
M. Wt: 223.22 g/mol
InChI Key: RHKFAPVDPSTHNV-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol typically involves the reaction of 5-(trifluoromethyl)-2-pyridinethiol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The thioethanol moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-(trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)pyridine-2-thiol
  • 2-Thio-5-(trifluoromethyl)pyridine

Uniqueness

2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a thioethanol moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NOS/c9-8(10,11)6-1-2-7(12-5-6)14-4-3-13/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKFAPVDPSTHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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